molecular formula C16H15N3O2 B11123268 2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide

2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide

Cat. No.: B11123268
M. Wt: 281.31 g/mol
InChI Key: CMHFKOYMNUHPFK-UHFFFAOYSA-N
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Description

2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide typically involves the cyclization of o-phenylenediamine with glycolic acid to form 2-hydroxymethylbenzimidazole . This intermediate can then be reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid.

    Reduction: Formation of 2-aminobenzimidazole derivatives.

    Substitution: Formation of nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxymethylbenzimidazole: A precursor in the synthesis of the target compound.

    Benzimidazole: The parent compound with a wide range of biological activities.

    Phenylacetamide: A simple amide derivative with various applications.

Uniqueness

2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is unique due to its combined structural features of benzimidazole and phenylacetamide. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C16H15N3O2/c20-11-15-18-13-8-4-5-9-14(13)19(15)10-16(21)17-12-6-2-1-3-7-12/h1-9,20H,10-11H2,(H,17,21)

InChI Key

CMHFKOYMNUHPFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CO

Origin of Product

United States

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